molecular formula C20H22BrNO3 B5498854 methyl 4-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}benzoate

methyl 4-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}benzoate

Cat. No. B5498854
M. Wt: 404.3 g/mol
InChI Key: JYFCYZQTEQBQNG-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)benzoate is a halogenated benzoate used as a reagent in organic synthesis . It can be used to stimulate microbial dechlorination of PCBs . By condensing methyl 4-bromobenzoate with 3-buten-1-ol, 4-(4-methylphenyl)butanal can be obtained .


Molecular Structure Analysis

The molecular structure of methyl 4-(4-bromophenyl)benzoate is available on ChemSpider . The molecular formula is C14H11BrO2 and the average mass is 291.140 Da .


Chemical Reactions Analysis

Methyl 4-bromobenzoate is used as a reagent in organic synthesis . It can be used to stimulate microbial dechlorination of PCBs . By condensing methyl 4-bromobenzoate with 3-buten-1-ol, 4-(4-methylphenyl)butanal can be obtained .


Physical And Chemical Properties Analysis

Methyl 4-bromobenzoate has a melting point of 77-81 °C (lit.), a boiling point of 252.95°C (rough estimate), and a density of 1.689 g/cm^3 . It is insoluble in water .

Safety and Hazards

Methyl 4-bromobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

methyl 4-[[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO3/c1-25-19(23)16-4-2-15(3-5-16)14-22-12-10-20(24,11-13-22)17-6-8-18(21)9-7-17/h2-9,24H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFCYZQTEQBQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]methyl]benzoate

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